rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-methylpiperidin-3-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methylpiperidin-3-one or 2-methylpiperidin-3-al.
Reduction: 2-methylpiperidine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various physiological processes, including mood, cognition, and motor function.
Comparison with Similar Compounds
Similar Compounds
- rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride
- rac-[(2R,3R)-2-methylpiperidin-3-ol hydrochloride
- rac-[(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
Uniqueness
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of both an alcohol and a piperidine ring. This combination of features makes it particularly useful in research related to neurotransmitter systems and receptor binding.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2S,3S)-2-methylpiperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-2-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
InChI Key |
KUAOSDGMQRHORW-UOERWJHTSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)CO.Cl |
Canonical SMILES |
CC1C(CCCN1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.